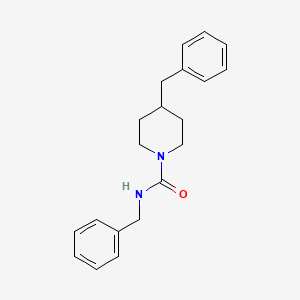

N,4-dibenzylpiperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-dibenzylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c23-20(21-16-19-9-5-2-6-10-19)22-13-11-18(12-14-22)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWZZYBIDQOTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches to Piperidine (B6355638) Ring Synthesis

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous synthetic strategies for its construction. nih.govnih.gov These methods can be broadly categorized into the hydrogenation of pyridine (B92270) precursors and the cyclization of acyclic precursors.

The formation of the piperidine ring through the cyclization of a linear substrate is a powerful and versatile approach. whiterose.ac.uk These strategies involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring. nih.gov

Common intramolecular cyclization approaches include:

Reductive Amination: Cyclization of amino-aldehydes or amino-ketones. nih.gov

Nucleophilic Substitution: Intramolecular displacement of a leaving group by an amine. nih.gov

Radical Cyclization: Formation of the ring through radical-mediated processes, which can be initiated by various methods, including the use of cobalt(II) catalysts. nih.govnih.gov

Aza-Michael Reactions: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Electroreductive Cyclization: An electrochemical method that can synthesize piperidine derivatives from readily available imines and terminal dihaloalkanes. nih.govresearchgate.net

Another significant strategy is the hydrogenation of substituted pyridines. This method is one of the most common ways to obtain the piperidine core. nih.govorganic-chemistry.org Catalytic hydrogenation can be achieved using various transition metal catalysts, such as rhodium, under mild conditions. nih.gov Non-metal alternatives, including the use of borenium ions and hydrosilanes, have also been developed for the diastereoselective reduction of pyridines. nih.gov

The synthesis of N,4-dibenzylpiperidine-1-carboxamide requires the specific introduction of a benzyl (B1604629) group at the C4 position and an N-benzyl group, followed by the formation of a primary carboxamide at the nitrogen atom.

4-Benzyl Group Introduction: A common precursor for the target molecule is 4-benzylpiperidine (B145979). sigmaaldrich.com A well-established synthesis for this intermediate involves the reaction of 4-cyanopyridine (B195900) with toluene, followed by the catalytic hydrogenation of the resulting 4-benzylpyridine (B57826) to yield 4-benzylpiperidine. chemicalbook.comchemicalbook.comwikipedia.org More contemporary methods, such as the Suzuki coupling protocol, offer an efficient way to construct 4-benzyl piperidines. This involves the hydroboration of an N-protected 4-methylene piperidine followed by a palladium-catalyzed reaction with a suitable aryl halide. organic-chemistry.org This protocol is valued for its tolerance of a wide variety of functional groups. organic-chemistry.org

N-Benzyl and Carboxamide Group Introduction: The synthesis of the final compound from 4-benzylpiperidine would proceed in two conceptual steps: N-benzylation and N-carboxamidation.

N-Benzylation: The secondary amine of 4-benzylpiperidine can be alkylated with a benzyl halide (e.g., benzyl bromide or chloride) to form N,4-dibenzylpiperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. ontosight.aichemicalforums.com

N-Carboxamidation: The conversion of the resulting tertiary amine (N,4-dibenzylpiperidine) to N,4-dibenzylpiperidine-1-carboxamide is not straightforward as the nitrogen is already substituted. A more plausible synthetic route involves starting with 4-benzylpiperidine. The secondary amine can be first converted to a piperidine-1-carboxamide (B458993), which is then N-benzylated. Alternatively, N-benzyl-4-piperidinecarboxylic acid can be synthesized, converted to the corresponding amide, and then further processed. google.com The formation of a piperidine carboxamide can be achieved through reaction with chlorocarbonylsulfenyl chloride in the presence of a base, though this can sometimes lead to nitrile formation as a side product. researchgate.net

A logical synthetic sequence would be:

Synthesis of 4-benzylpiperidine. chemicalbook.comchemicalbook.com

Reaction of 4-benzylpiperidine with a suitable reagent like phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride.

Reaction of the carbamoyl chloride with ammonia (B1221849) to form 4-benzylpiperidine-1-carboxamide.

N-alkylation of the carboxamide nitrogen with benzyl halide to yield the final product, N,4-dibenzylpiperidine-1-carboxamide.

Advanced Synthetic Routes for N,4-Dibenzylpiperidine-1-carboxamide

Modern organic synthesis offers advanced methodologies for creating complex molecules with high efficiency and control. These include the optimization of reaction conditions, the use of sophisticated catalytic systems, and stereoselective approaches.

The efficiency of the synthetic steps leading to N,4-dibenzylpiperidine-1-carboxamide can be significantly enhanced by optimizing reaction conditions and employing catalytic systems.

For the N-alkylation step (e.g., N-benzylation of 4-benzylpiperidine), various conditions have been explored. The choice of base, solvent, and temperature can heavily influence the reaction's yield and selectivity. Using a base like potassium carbonate (K₂CO₃) in a polar protic solvent such as ethanol (B145695) is a common approach. chemicalforums.com Aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are also frequently used. researchgate.net The use of stronger bases like sodium hydride (NaH) can increase the rate of reaction but may also lead to side products if not carefully controlled. researchgate.netresearchgate.net

For C-C bond formations, such as the Suzuki coupling to introduce the 4-benzyl group, palladium catalysts are paramount. A typical system involves a palladium source like PdCl₂(dppf) in a suitable solvent. organic-chemistry.org Iridium, gold, and nickel complexes have also been employed in modern piperidine synthesis for transformations like hydrogen borrowing annulation and hydroalkenylation. nih.govnih.gov

| Transformation | Catalyst/Reagent | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling (for 4-arylpiperidines) | PdCl₂(dppf) | - | - | Tolerates a wide range of functional groups. | organic-chemistry.org |

| N-Alkylation | Alkyl Halide | K₂CO₃ | Ethanol (EtOH) | Microwave-assisted conditions can accelerate the reaction. | chemicalforums.com |

| N-Alkylation | Alkyl Halide | NaH | Dimethylformamide (DMF) | Strong base conditions; may require careful control to avoid over-alkylation. | researchgate.netresearchgate.net |

| N-Alkylation | Alkyl Halide | N,N-diisopropylethylamine (DIPEA) | Acetonitrile | Operationally simple procedure using a non-nucleophilic base. | researchgate.net |

| Hydrogenation of Pyridines | Rhodium Catalyst | Triethylamine (B128534) | - | Can be performed under mild conditions. | nih.gov |

| [5+1] Annulation | Iridium(III) Catalyst | - | Water | Stereoselective synthesis via hydrogen borrowing cascade. | nih.gov |

While N,4-dibenzylpiperidine-1-carboxamide itself is achiral, the introduction of substituents on the piperidine ring or the benzyl groups can create stereocenters. Modern synthetic chemistry provides powerful tools for controlling stereochemistry. Chiral piperidines are highly sought after as they are prevalent scaffolds in many bioactive molecules and approved drugs. nih.govresearchgate.net

Stereoselective methods applicable to the synthesis of analogous chiral piperidines include:

Catalytic Asymmetric Synthesis: The use of chiral transition metal catalysts can achieve high levels of enantioselectivity. For instance, Rh-catalyzed asymmetric carbometalation of dihydropyridines can produce enantioenriched 3-substituted piperidines. acs.org Similarly, nickel catalysts paired with chiral ligands have been used for enantioselective hydroalkenylation to form substituted piperidines. nih.gov

Organocatalysis: Chiral organic molecules can catalyze enantioselective reactions. An example is the use of a quinoline-derived organocatalyst for the enantioselective intramolecular aza-Michael reaction to produce disubstituted piperidines. nih.govrsc.org

Chemo-enzymatic Methods: The combination of chemical synthesis and enzymatic reactions offers a sustainable and highly selective approach. Ene-reductases, for example, can be used for the asymmetric reduction of tetrahydropyridines to yield a broad range of chiral piperidines. nih.gov

Kinetic Resolution: This technique can be used to separate a racemic mixture of chiral piperidines. For example, the use of a chiral base like n-BuLi/sparteine can achieve kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines with high enantiomeric ratios. rsc.org

These strategies highlight the potential for creating libraries of stereochemically defined analogs based on the N,4-dibenzylpiperidine-1-carboxamide scaffold.

Structural diversification is crucial for exploring the chemical space around a core molecule. The N,4-dibenzylpiperidine-1-carboxamide scaffold can be derivatized at several positions to generate a library of analogs.

Functionalization of the Piperidine Ring: Direct C-H functionalization offers a powerful way to introduce substituents onto the piperidine ring without pre-functionalization. researchgate.net Photocatalytic methods have been developed for the regiodivergent functionalization at either the α- or β-position to the nitrogen, depending on the choice of base. chemrxiv.orgresearchgate.net This allows for the introduction of hydroxyl groups or the formation of double bonds, which can be further elaborated. chemrxiv.org

Modification of Benzyl Groups: The aryl rings of the benzyl groups are amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents (e.g., halogens, nitro groups, alkyl groups). These modifications can fine-tune the electronic and steric properties of the molecule.

Derivatization of the Carboxamide: The primary carboxamide group can be further functionalized. For example, derivatization with tags like N-(4-aminophenyl)piperidine has been used to improve the detection of molecules in analytical techniques such as supercritical fluid chromatography-mass spectrometry. nsf.govrowan.edu

These derivatization strategies, combined with efficient synthetic routes, enable the creation of diverse libraries of compounds for various applications.

Mechanistic Studies of Key Synthetic Steps

The formation of the N,4-dibenzylpiperidine-1-carboxamide scaffold relies on a series of key chemical transformations, each with its own mechanistic intricacies. A thorough examination of these mechanisms provides valuable insights into reaction optimization and the potential for developing novel synthetic routes.

Exploration of Reaction Pathways and Intermediates

While a direct, one-pot synthesis for N,4-dibenzylpiperidine-1-carboxamide is not extensively documented, a plausible and efficient pathway can be constructed based on the synthesis of analogous structures, such as N-benzyl-4-piperidinecarboxamide. A likely synthetic route commences with the commercially available 4-piperidinecarboxylic acid.

This multi-step synthesis, as outlined in patent literature for a similar compound, likely proceeds through the following key intermediates google.com:

Esterification: The initial step involves the esterification of 4-piperidinecarboxylic acid to protect the carboxylic acid functionality, typically yielding a methyl or ethyl ester.

N-Benzylation: The secondary amine of the piperidine ring is then subjected to N-alkylation with benzyl bromide in the presence of a base like triethylamine to introduce the first benzyl group, resulting in the formation of N-benzyl-4-piperidinecarboxylate. google.com

Hydrolysis: The ester is subsequently hydrolyzed back to the carboxylic acid to yield N-benzyl-4-piperidinecarboxylic acid. google.com

Amidation: The carboxylic acid is then converted to the corresponding carboxamide. This can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride, followed by reaction with ammonia. google.com This step yields the crucial intermediate, N-benzyl-4-piperidinecarboxamide.

Second N-Benzylation (Carboxamide Formation): To arrive at the final product, N,4-dibenzylpiperidine-1-carboxamide, a second benzylation step is required. A probable method involves the reaction of 4-benzylpiperidine with benzyl isocyanate. The reaction mechanism likely involves the nucleophilic attack of the secondary amine of 4-benzylpiperidine on the electrophilic carbon of the isocyanate group. This concerted process leads to the formation of a urea (B33335) linkage, which in this case is the N-benzylcarboxamide moiety. The reaction between isocyanates and amines to form ureas is a well-established transformation in organic synthesis. researchgate.netnih.gov

An alternative pathway to the 4-benzylpiperidine core involves the reaction of 4-cyanopyridine with toluene, followed by the catalytic hydrogenation of the pyridine ring. nih.gov

Investigation of Organometallic Chemistry in Piperidine Synthesis

Organometallic reagents play a pivotal role in the synthesis of substituted piperidines, offering a powerful tool for the formation of carbon-carbon bonds. In the context of N,4-dibenzylpiperidine-1-carboxamide, organometallic chemistry is particularly relevant for the introduction of the 4-benzyl group.

A prominent example is the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction provides an efficient method for constructing the 4-benzylpiperidine scaffold. organic-chemistry.org The synthesis typically starts with a protected 4-methylenepiperidine, which undergoes hydroboration to form a piperidinylborane intermediate. This intermediate is then coupled with a benzyl halide in the presence of a palladium catalyst, such as PdCl2(dppf), and a base to yield the 4-benzylpiperidine derivative. organic-chemistry.org The N-protecting group, often a Boc group, can be subsequently removed to allow for the formation of the N-benzylcarboxamide.

Another significant application of organometallic chemistry is the use of organozinc reagents . These reagents are valued for their tolerance of various functional groups and their ability to participate in cross-coupling reactions. whiterose.ac.uk For instance, functionalized organozinc reagents derived from amino acids can be used to construct substituted piperidine rings. While not a direct route to N,4-dibenzylpiperidine-1-carboxamide, this methodology highlights the versatility of organometallic approaches in piperidine synthesis.

Solvent and Reagent Effects on Reaction Outcomes

The choice of solvents and reagents can profoundly influence the rate, yield, and selectivity of the reactions involved in the synthesis of N,4-dibenzylpiperidine-1-carboxamide.

Solvent Effects: The polarity and protic nature of the solvent can significantly impact reaction kinetics. For instance, in the formation of substituted piperidines, studies have shown that the reaction rate can be influenced by the solvent's dielectric constant. researchgate.net Protic solvents can participate in hydrogen bonding, which can stabilize transition states and influence the nucleophilicity of amines. researchgate.net In the context of N-acylation of secondary amines, the choice of solvent is crucial. Aprotic solvents such as dichloromethane (B109758) (DCM) are commonly employed for reactions involving acyl chlorides to avoid unwanted side reactions with the solvent. stackexchange.com

Reagent Effects: The nature of the reagents used in each synthetic step is critical for achieving the desired transformation.

N-Benzylation: The choice of the benzylating agent (e.g., benzyl bromide, benzyl chloride) and the base (e.g., triethylamine, potassium carbonate) will affect the rate and efficiency of the N-alkylation of the piperidine ring. google.com

Amidation: For the formation of the carboxamide, the choice of coupling reagent to activate the carboxylic acid is important. Reagents like thionyl chloride are effective but can be harsh. google.com Milder coupling agents are also available for amide bond formation.

N-Carboxamide Formation: When using an isocyanate for the formation of the N-benzylcarboxamide, the reactivity of the isocyanate is a key factor. The presence of catalysts can also influence the reaction rate. For the acylation of secondary amines with acyl chlorides, the addition of a base such as pyridine or triethylamine is necessary to neutralize the HCl byproduct. stackexchange.comyoutube.com The use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate these acylation reactions. stackexchange.com

The following table summarizes the key reactions and the typical reagents and solvents employed in a plausible synthetic route to N,4-dibenzylpiperidine-1-carboxamide.

| Step | Reaction | Reagents | Solvent |

| 1 | Esterification of 4-piperidinecarboxylic acid | Methanol, Acid catalyst | Methanol |

| 2 | N-Benzylation | Benzyl bromide, Triethylamine | Dichloromethane |

| 3 | Hydrolysis | Sodium hydroxide | Methanol/Water |

| 4 | Acyl chloride formation | Thionyl chloride | Dichloromethane |

| 5 | Amidation | Ammonia | Dichloromethane |

| 6 | N-Benzylation (Carboxamide formation) | Benzyl isocyanate | Dichloromethane |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For N,4-dibenzylpiperidine-1-carboxamide, ¹H and ¹³C NMR spectroscopy provide foundational information about its molecular framework.

The proton NMR (¹H NMR) spectrum of N,4-dibenzylpiperidine-1-carboxamide in deuterated chloroform (CDCl₃) displays characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the two benzyl (B1604629) groups appear as a multiplet in the range of δ 7.12–7.33 ppm. researchgate.netnih.gov A singlet at approximately δ 4.67 ppm is attributed to the amide N-H proton. researchgate.netnih.gov The methylene protons of the N-benzyl group are observed as a doublet at δ 4.41 ppm with a coupling constant (J) of 5.4 Hz. researchgate.netnih.gov The protons of the piperidine (B6355638) ring and the 4-benzyl group exhibit a series of multiplets in the aliphatic region (δ 1.17–2.72 ppm), consistent with the substituted piperidine core. researchgate.netnih.gov

The carbon NMR (¹³C NMR) spectrum provides further confirmation of the molecular structure. The spectrum shows distinct signals for the carbonyl carbon of the carboxamide group at approximately δ 157.5 ppm. nih.gov The aromatic carbons of the benzyl groups resonate in the region of δ 126.1–140.2 ppm. nih.gov The aliphatic carbons, including those of the piperidine ring and the benzylic methylenes, appear in the upfield region of the spectrum (δ 31.9–45.1 ppm). nih.gov

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.12 - 7.33 (m) | 126.1 - 140.2 |

| Amide N-H | 4.67 (s) | - |

| N-CH₂ (benzyl) | 4.41 (d, J = 5.4 Hz) | 44.4 |

| C=O (carboxamide) | - | 157.5 |

| Piperidine & 4-CH₂ Protons | 1.17 - 2.72 (m) | 31.9, 38.2, 43.1, 45.1 |

Multi-Dimensional NMR Techniques for Conformational Analysis

While 1D NMR provides essential connectivity data, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals and for elucidating the conformational dynamics of N,4-dibenzylpiperidine-1-carboxamide.

The piperidine ring can exist in different chair and boat conformations, and the rotational freedom around the amide bond and the benzyl group attachments adds to the conformational complexity. Temperature-dependent NMR studies on similar N-acylated piperazines have revealed the presence of conformers at room temperature due to the restricted rotation around the partial double bond of the amide. nih.gov For N,4-dibenzylpiperidine-1-carboxamide, 2D NMR experiments would help to establish through-bond and through-space correlations, providing insights into the preferred conformation of the piperidine ring and the orientation of the bulky benzyl substituents.

Isotopic Labeling in NMR for Mechanistic Insights

Isotopic labeling, where specific atoms are replaced with their isotopes (e.g., ¹³C or ¹⁵N), is a powerful technique to trace metabolic pathways or reaction mechanisms. sigmaaldrich.com While specific isotopic labeling studies on N,4-dibenzylpiperidine-1-carboxamide are not documented, this approach could be employed to gain mechanistic insights into its formation or interactions. For instance, labeling the nitrogen of the piperidine ring with ¹⁵N would allow for the direct observation of its electronic environment and coupling to adjacent protons, which can be sensitive to conformational changes and intermolecular interactions. sigmaaldrich.com

Mass Spectrometry (MS) in Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For N,4-dibenzylpiperidine-1-carboxamide, the calculated mass for the protonated molecule [M+H]⁺ is 309.1967. nih.gov Experimental HRMS data using electrospray ionization (ESI) shows a measured m/z of 309.1964, which is in excellent agreement with the calculated value for the formula C₂₀H₂₅N₂O. nih.gov

| Ion | Calculated m/z | Measured m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 309.1967 | 309.1964 | C₂₀H₂₅N₂O |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions, which provides valuable structural information. While a specific MS/MS spectrum for N,4-dibenzylpiperidine-1-carboxamide is not available, a plausible fragmentation pathway can be predicted based on the fragmentation of similar piperidine amides. nih.govnih.gov

A common fragmentation pathway for amides involves the cleavage of the amide bond (N-CO). nih.gov For N,4-dibenzylpiperidine-1-carboxamide, this would lead to the formation of a benzyl isocyanate radical cation and a 4-benzylpiperidine (B145979) radical cation. Another likely fragmentation is the benzylic cleavage, resulting in the loss of a benzyl radical to form a stable tropylium ion (m/z 91). The piperidine ring can also undergo characteristic ring-opening fragmentations.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov These techniques are highly sensitive to the chemical environment and can be used to identify functional groups and study intermolecular interactions.

For N,4-dibenzylpiperidine-1-carboxamide, the FTIR and Raman spectra would be expected to show characteristic bands for the amide, benzyl, and piperidine moieties. The amide group would exhibit a strong C=O stretching vibration in the region of 1630-1680 cm⁻¹ in the FTIR spectrum. The N-H stretching vibration of the secondary amide would appear as a distinct band around 3300 cm⁻¹. The aromatic C-H stretching of the benzyl groups would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring and methylene groups would be seen below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3300 | Amide |

| Aromatic C-H Stretch | >3000 | Benzyl |

| Aliphatic C-H Stretch | <3000 | Piperidine, Benzyl CH₂ |

| C=O Stretch | 1630 - 1680 | Amide |

| Aromatic C=C Stretch | 1450 - 1600 | Benzyl |

Analysis of Functional Group Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For N,4-dibenzylpiperidine-1-carboxamide, these techniques are indispensable for confirming its structural integrity.

Raman spectroscopy, which relies on changes in polarizability, serves as a complementary technique. It is often more sensitive to non-polar bonds, such as the C-C bonds within the aromatic rings of the benzyl groups. Therefore, the aromatic ring stretching vibrations, typically appearing in the 1580-1610 cm⁻¹ region, are expected to be prominent in the Raman spectrum. acs.org

Table 1: Expected Vibrational Spectroscopy Bands for N,4-dibenzylpiperidine-1-carboxamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | IR, Raman | Medium to Weak |

| 2840-3000 | Aliphatic C-H Stretch | IR, Raman | Medium to Strong |

| 1640-1670 | Amide I (C=O Stretch) | IR | Strong |

| 1580-1610 | Aromatic C=C Stretch | Raman | Strong |

| 1450-1495 | Aromatic C=C Stretch | IR, Raman | Medium |

| 1440-1470 | CH₂ Scissoring | IR | Medium |

Application in Solid-State Characterization

The physical properties of a pharmaceutical compound in its solid state can significantly influence its stability, solubility, and bioavailability. Solid-state characterization is therefore a critical aspect of its development. aurigaresearch.comintertek.com Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are central to this analysis.

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a solid material. A crystalline form of N,4-dibenzylpiperidine-1-carboxamide would produce a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). This pattern serves as a fingerprint for a specific crystal lattice structure, or polymorph. The absence of sharp peaks and the presence of a broad halo would indicate that the material is amorphous.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For N,4-dibenzylpiperidine-1-carboxamide, a DSC thermogram would reveal important thermal events. A sharp endothermic peak would indicate the melting point of the crystalline solid, providing information on its purity and identity. Other events, such as glass transitions (for amorphous content) or solid-solid phase transitions between polymorphs, could also be detected.

Table 2: Hypothetical Solid-State Characterization Data for Crystalline N,4-dibenzylpiperidine-1-carboxamide

| Technique | Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|

| PXRD | Prominent Diffraction Peaks (2θ) | 10.2°, 15.5°, 18.8°, 20.5°, 25.1° | Characteristic of a specific crystalline form |

| DSC | Melting Point (Tₘ) | 175 °C | Endothermic event indicating melting |

X-ray Crystallography and Diffraction Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule. vensel.orgmdpi.com For N,4-dibenzylpiperidine-1-carboxamide, this technique would provide unambiguous information about its molecular conformation and the spatial orientation of its substituent groups.

Analysis of related structures, such as t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, reveals that the piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net It is highly probable that the piperidine ring in N,4-dibenzylpiperidine-1-carboxamide also exists in a chair conformation. The bulky benzyl group at the C4 position and the N-benzylcarboxamide group at the N1 position would likely occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.

X-ray crystallography would also confirm the bond lengths, bond angles, and torsion angles within the molecule, providing insight into the electronic and steric effects of the benzyl and carboxamide groups on the piperidine skeleton. While N,4-dibenzylpiperidine-1-carboxamide is achiral, crystallographic analysis of related chiral piperidine derivatives is often used to determine their absolute stereochemistry. nih.gov

Table 3: Hypothetical Crystallographic Data for N,4-dibenzylpiperidine-1-carboxamide

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.95 |

| b (Å) | 30.50 |

| c (Å) | 12.40 |

| β (°) | 92.5 |

| Volume (ų) | 3750 |

Application of Chemometrics and Multivariate Analysis to Spectroscopic Data

Chemometrics and multivariate analysis are powerful tools for extracting meaningful information from large and complex datasets, such as those generated by spectroscopic techniques. nih.gov In the context of N,4-dibenzylpiperidine-1-carboxamide, methods like Principal Component Analysis (PCA) could be applied to spectroscopic data (e.g., IR, Raman, or NIR) for various purposes, including quality control, process monitoring, and stability testing. nih.gov

PCA is a data reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). spectroscopyeurope.com The first few PCs typically capture the most significant variance within the data.

For instance, if multiple batches of N,4-dibenzylpiperidine-1-carboxamide are produced, their IR spectra could be collected and analyzed using PCA. A PCA scores plot (e.g., PC1 vs. PC2) would visually represent the data, where each point corresponds to a single batch. Batches with similar properties would cluster together, while outlier batches, potentially having different purity profiles or polymorphic forms, would be clearly separated. researchgate.netmdpi.comyoutube.com By examining the corresponding loadings plots, one could identify the specific wavenumbers (and thus the molecular vibrations) responsible for the observed differences between batches. This approach provides an efficient method for monitoring process consistency and ensuring product quality without relying on single-variable analysis. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics from first principles, meaning they are derived directly from theoretical principles without reliance on experimental data.

Density Functional Theory (DFT) Studies on Molecular Stability and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. dntb.gov.ua For a compound like N,4-dibenzylpiperidine-1-carboxamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement (optimized geometry). This involves calculating the molecule's electronic energy and minimizing it with respect to the positions of its atoms.

Key energetic properties that would be calculated include the heat of formation and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. These calculations are routinely performed for various novel compounds to understand their fundamental properties. nih.govresearchgate.net

Prediction of Spectroscopic Properties from First Principles

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. Using the optimized geometry obtained from DFT studies, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical spectra serve as a valuable tool for structural confirmation and interpretation of experimental results.

Molecular Modeling and Simulation Techniques

While quantum chemistry provides a static picture of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with other molecules, which is crucial for applications like drug discovery.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the rotatable bonds associated with the two benzyl (B1604629) groups and the carboxamide linkage in N,4-dibenzylpiperidine-1-carboxamide mean the molecule can adopt numerous conformations. Conformational analysis is performed to identify the low-energy, stable conformations of the molecule. By systematically rotating bonds and calculating the potential energy of each resulting structure, an energy landscape can be mapped. This landscape reveals the most probable shapes the molecule will adopt and the energy barriers between different conformations, which is essential for understanding its biological activity and how it might fit into a receptor binding site. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. utupub.fifrontiersin.org For N,4-dibenzylpiperidine-1-carboxamide, an MD simulation would place the molecule in a simulated biological environment (typically a box of water molecules) and calculate the forces between atoms to model their motion.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir If N,4-dibenzylpiperidine-1-carboxamide were identified as a hit compound, its structure could be used as a template in ligand-based design approaches.

In this process, a pharmacophore model would be generated, identifying the essential structural features required for biological activity. This model is then used to screen virtual databases for other compounds that possess the same features but may have different core structures, potentially leading to the discovery of new and more potent molecules. researchgate.net This approach is a cornerstone of modern computer-aided drug design (CADD). researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Means

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational SAR studies for piperidine derivatives, including the N-benzylpiperidine and piperidine-4-carboxamide scaffolds, have been instrumental in identifying key structural features that govern their pharmacological effects.

For instance, studies on various piperidine-4-carboxamides have revealed that the nature and substitution pattern of aromatic rings, analogous to the benzyl groups in N,4-dibenzylpiperidine-1-carboxamide, are critical for activity. nih.gov The central piperidine ring often acts as a scaffold, and its substitution is crucial; for example, a 3-substituent on the piperidine ring, particularly an amide group, has been noted as necessary for the antiplatelet activity of certain piperidine-3-carboxamides. nih.gov Furthermore, research on N-benzylpiperidine carbamates has shown that the N-benzyl moiety itself is often superior for achieving potent inhibition of certain enzymes like cholinesterases. nih.gov The linker between the piperidine core and other moieties is also a key determinant of activity. In the development of novel cholinesterase inhibitors, replacing an ester linker with a more metabolically stable amide linker—a core feature of N,4-dibenzylpiperidine-1-carboxamide—was a key design strategy. nih.govresearch-nexus.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors that quantify physicochemical properties. For classes of compounds including piperidine carboxamides and N-benzylpiperidines, 2D and 3D-QSAR studies have been successfully applied to guide drug design.

In these studies, molecular descriptors are calculated and then correlated with biological activity using statistical methods like multiple linear regression (MLR). tandfonline.commdpi.com QSAR analyses performed on N-benzylpiperidine inhibitors of acetylcholinesterase have indicated that inhibition potency can be significantly enhanced by substitutions on associated ring systems. nih.gov Descriptors found to be significant in these models often relate to steric, electronic, and hydrophobic properties. For example, a QSAR study on piperidine derivatives acting as farnesyltransferase inhibitors showed that van der Waals (vdW) surface area features, partial charges, and the hydrophobic integy moment were key mediators of inhibitory activity. nih.gov The analysis suggested that a clear separation between hydrophobic and hydrophilic regions is important for activity. nih.gov Similarly, another QSAR analysis on acetylcholinesterase inhibitors highlighted the importance of the dipole moment, the highest occupied molecular orbital (HOMO) energy, and specific pi-orbital wave function coefficients. nih.gov

The reliability of these models is assessed through rigorous internal and external validation techniques, ensuring their predictive power for new, unsynthesized compounds. tandfonline.combenthamdirect.com

| Study Subject | Key Descriptors | Implication for Activity | Reference(s) |

| Piperidine Analogs as Farnesyltransferase Inhibitors | vdW surface area, Partial charge (PEOE_VSA, Q_VSA), Hydrophobic integy moment | Fractional negative charge on the vdW surface and aqueous solubility are important. A clear separation of hydrophobic/hydrophilic regions enhances activity. | nih.gov |

| Indanone-benzylpiperidine AChE Inhibitors | Dipole moment, HOMO energy, Pi-orbital coefficients, Molecular shape (principal moment of inertia) | Electronic properties of the substituent rings are critical. Steric bulk on the benzyl ring can diminish potency. | nih.gov |

| Piperidine Derivatives as Akt1 Inhibitors | Genetic algorithm-selected descriptors | Models successfully predicted inhibitory concentration (IC50) against Akt1 and cancer cell lines. | tandfonline.com |

| Piperidine Derivatives as Protein Kinase B Inhibitors | Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) fields | Steric and electrostatic fields from 3D-QSAR models identified structural requirements for biological activity. | benthamdirect.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models serve as 3D queries for virtual screening to discover new active compounds. slideshare.net For piperidine-based compounds, pharmacophore models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive ionizable centers. nih.govslideshare.net

In the context of N,4-dibenzylpiperidine-1-carboxamide, a pharmacophore model would likely highlight:

Two Hydrophobic/Aromatic Features: Corresponding to the two benzyl rings. These are crucial for engaging in hydrophobic and pi-stacking interactions within a receptor's binding pocket.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group.

A Hydrogen Bond Donor: The N-H group of the carboxamide.

A Positive Ionizable Feature: The piperidine nitrogen, which is expected to be protonated at physiological pH, allowing for ionic interactions.

Studies on related piperidine derivatives confirm the importance of these features. For example, a pharmacophore analysis of farnesyltransferase inhibitors identified aromatic, acceptor, and donor groups as favorable for activity. nih.gov Similarly, a 3D-QSAR study on cocaine analogs based on the piperidine scaffold used pharmacophore models to align molecules and explore their binding modes. nih.gov

| Pharmacophoric Feature | Corresponding Moiety in N,4-dibenzylpiperidine-1-carboxamide | Potential Interaction Type | Reference(s) |

| Hydrophobic/Aromatic | N-benzyl group | Hydrophobic interactions, π-π stacking | nih.gov |

| Hydrophobic/Aromatic | 4-benzyl group | Hydrophobic interactions, π-π stacking | nih.gov |

| Hydrogen Bond Acceptor | Carboxamide carbonyl (C=O) | Hydrogen bonding with donor residues | nih.gov |

| Hydrogen Bond Donor | Carboxamide amine (N-H) | Hydrogen bonding with acceptor residues | nih.gov |

| Positive Ionizable | Piperidine Nitrogen | Ionic interactions, salt bridges | slideshare.net |

Ligand-Receptor Interaction Mechanisms: An In Silico Perspective

Understanding how a ligand binds to its receptor is crucial for rational drug design. In silico techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into these interaction mechanisms at the atomic level. benthamdirect.comnih.gov These methods predict the preferred orientation of a ligand within a receptor's active site and assess the stability of the resulting complex over time.

Molecular docking is a computational method that predicts the binding pose of a ligand within the active site of a target protein. For N-benzylpiperidine and piperidine carboxamide derivatives, docking studies have been widely used to rationalize their biological activities and understand their binding modes. nih.govnih.govnih.gov

In a typical docking simulation involving a compound like N,4-dibenzylpiperidine-1-carboxamide, the N-benzyl group and the 4-benzyl group would be expected to occupy hydrophobic pockets within the receptor's active site, forming favorable van der Waals and π-π stacking interactions with aromatic amino acid residues such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). researchgate.net The carboxamide linker is critical for establishing specific hydrogen bonds that anchor the molecule in the binding site. nih.govresearch-nexus.net For example, molecular dynamics simulations of a novel N-benzylpiperidine carboxamide derivative showed binding characteristics that closely resembled those of the FDA-approved cholinesterase inhibitor donepezil. nih.govresearch-nexus.net

Automated docking of a large series of N-benzylpiperidine derivatives into the crystal structure of mouse acetylcholinesterase revealed that the piperidine nitrogen could be projected into the position occupied by the quaternary nitrogen of a known ligand, acting as an anchor point for the rest of the molecule. researchgate.net

| Compound Class | Target Protein | Key Predicted Interactions | Reference(s) |

| N-benzylpiperidine carboxamides | Acetylcholinesterase (AChE) | Close correlation with binding of Donepezil; interactions with key active site residues. | nih.govresearch-nexus.net |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase (hCA) IX & XII | Interactions with specific residues in the hydrophilic portion of the active site, conferring selectivity. | nih.gov |

| N-benzylpiperidine derivatives | Acetylcholinesterase (AChE) | Hydrophobic interactions with Trp, Tyr residues; piperidine nitrogen acts as an anchor. | researchgate.net |

| N-benzyl-piperidine derivatives | Acetylcholinesterase / Butyrylcholinesterase | Favorable complex formation, interaction with key residues in both enzymes. | nih.gov |

While docking provides a score to rank potential poses, it is often a simplified estimation of binding affinity. Binding free energy calculations offer a more rigorous and theoretically sound prediction of the strength of a protein-ligand interaction. researchgate.net Common methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), and alchemical free energy methods like Free Energy Perturbation (FEP). mdpi.comnih.gov

These calculations are often performed on the poses obtained from molecular docking and further refined through molecular dynamics simulations. researchgate.net For example, in a study of N-benzylpiperidine derivatives, binding free energy estimations using MM-GBSA were used to corroborate docking results, with one derivative showing calculated binding free energies of -36.69 kcal/mol with AChE and -32.23 kcal/mol with BuChE. nih.gov The negative ΔG values indicate spontaneous and favorable interactions. mdpi.com

Alchemical free energy calculations, while computationally intensive, can provide highly accurate predictions of absolute or relative binding affinities. nih.govcsulb.edu These methods simulate a non-physical pathway to "annihilate" or transform the ligand in both the solvated state and the protein-bound state, with the difference in free energy corresponding to the binding free energy. csulb.edu For flexible ligands, accurately calculating binding free energy can be challenging due to the need for extensive conformational sampling, but methods integrating free energy landscapes can improve prediction accuracy. mdpi.com

Investigation of Biological Target Interactions and Mechanisms

Enzyme Inhibition and Modulation Studies

The N-benzylpiperidine carboxamide scaffold has been the subject of various studies to determine its potential to inhibit or modulate the activity of several key enzymes.

Derivatives of N-benzylpiperidine carboxamide have been designed and synthesized as potential inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.govresearch-nexus.net In these studies, the core structure is often modified by replacing an ester linker with a more metabolically stable amide linker and substituting the indanone moiety with different aryl and aromatic heterocycles. nih.govresearch-nexus.netresearchgate.net

The mechanism of inhibition often involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Molecular modeling studies of related compounds, such as 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety, indicate that the N-benzylpiperidine group can interact with key amino acid residues like Trp86 in the CAS through aromatic π–π interactions. nih.gov The rest of the molecule can simultaneously bind to residues such as Trp286 and Tyr341 in the PAS via π–π stacking interactions. nih.gov This dual-site binding explains the inhibitory activity observed in these compounds. nih.gov

Two notable analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, demonstrated significant in vitro inhibitory activity against AChE with IC50 values of 0.41 µM and 5.94 µM, respectively. nih.govresearch-nexus.netresearchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of N-Benzylpiperidine Carboxamide Analogues

| Compound | AChE IC50 (µM) | Reference |

|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 | nih.govresearchgate.net |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 | nih.govresearchgate.net |

The benzylpiperidine scaffold is also a feature in compounds designed to inhibit monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters. nih.govmdpi.com Studies on pyridazinobenzylpiperidine derivatives have shown that these compounds tend to exhibit higher inhibitory activity against MAO-B than MAO-A. nih.govmdpi.comresearchgate.net

For instance, in a series of 24 synthesized pyridazinobenzylpiperidine derivatives, the compound designated S5 was the most potent MAO-B inhibitor, with an IC50 value of 0.203 µM. nih.govmdpi.com The same compound showed much weaker inhibition of MAO-A (IC50 = 3.857 µM), resulting in a high selectivity index of 19.04 for MAO-B. nih.govmdpi.com Kinetic studies revealed that the most potent compounds in this class, S5 and S16, act as competitive and reversible inhibitors of MAO-B. nih.govresearchgate.net Molecular docking simulations suggest that the stability of the enzyme-inhibitor complex is maintained by pi-pi stacking interactions with tyrosine residues (Tyr398 and Tyr326) in the active site of MAO-B. nih.govresearchgate.net

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.04 | nih.govmdpi.com |

| S15 | 3.691 | - | - | nih.govmdpi.com |

| S16 | - | 0.979 | - | nih.govmdpi.com |

The versatility of the piperidine-1-carboxamide (B458993) scaffold has been explored in the context of other enzyme targets, including 8-oxoguanine DNA glycosylase-1 (OGG1) and Beta-secretase 1 (BACE1).

OGG1 Interaction Profile : OGG1 is a key enzyme in the base excision repair pathway, responsible for removing the mutagenic lesion 8-oxoguanine (8-oxo-Gua) from DNA. nist.gov A potent inhibitor of human OGG1 (hOGG1), known as TH5487 (4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide), features a piperidine-1-carboxamide core. nist.govresearchgate.net This small molecule has been shown to efficiently inhibit the excision of 8-oxo-Gua and other oxidatively damaged DNA bases. nist.gov The half-maximal inhibitory concentration (IC50) for TH5487 against 8-oxo-Gua excision was determined to be 0.800 µmol/L. nist.gov The ability of this structural class to inhibit OGG1 highlights the enzyme as a tractable target for these compounds. nih.gov

BACE1 Interaction Profile : BACE1 is a primary drug target in Alzheimer's disease research. The benzylpiperidine pharmacophore has been investigated as a component of potential BACE1 inhibitors. nih.gov While direct data on N,4-dibenzylpiperidine-1-carboxamide is limited, related studies suggest that the piperidine (B6355638) ring can interact with the active site of BACE1. nih.gov Molecular modeling studies on various BACE1 inhibitors have emphasized that hydrophobic interactions are a key contributor to the binding affinity between the inhibitor and the enzyme. nih.gov Therefore, the benzyl (B1604629) groups of the N,4-dibenzylpiperidine-1-carboxamide scaffold could potentially engage in such hydrophobic interactions within the BACE1 active site.

Enzyme inhibitors can be broadly classified as reversible or irreversible. ucl.ac.ukslideshare.net Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed by removing the inhibitor. ucl.ac.uk Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. ucl.ac.uknih.gov

As mentioned previously, kinetic studies on N-benzylpiperidine carboxamide analogues have demonstrated specific modes of inhibition. For cholinesterase inhibition, a competitive mechanism was identified, where the inhibitor competes with the substrate for the enzyme's active site. nih.gov Similarly, for MAO-B inhibition by pyridazinobenzylpiperidine derivatives, a competitive and reversible-type inhibition was observed, with Ki values for the lead compounds S5 and S16 being 0.155 ± 0.050 µM and 0.721 ± 0.074 µM, respectively. nih.gov The failure of some irreversible inhibitors to produce a greater effect than reversible ones in certain biological systems can sometimes be attributed to the existence of alternative metabolic pathways for the target substrate. nih.gov

Receptor Binding and Activation/Antagonism Research

Beyond enzyme inhibition, the 4-benzylpiperidine (B145979) carboxamide structure has been extensively studied for its interaction with neurotransmitter transporters.

A series of 4-benzylpiperidine carboxamides were designed and synthesized to act as dual inhibitors of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.gov These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, and their inhibition is a key mechanism for many antidepressant medications.

Structure-activity relationship (SAR) studies have identified critical structural features that determine the potency and selectivity of these compounds. nih.govkoreascience.kr For instance, derivatives with a 4-biphenyl ring or a 2-naphthyl substitution generally show greater dual reuptake inhibition compared to other substitutions. nih.govnih.govkoreascience.kr The length of the linker between the piperidine and carboxamide moieties also plays a role, with a three-carbon linker often showing better activity for SERT and NET inhibition than a two-carbon linker. nih.govkoreascience.kr In one study, the 4-biphenyl- and 2-naphthyl-substituted derivatives (compounds 7e and 7j) demonstrated greater dual reuptake inhibition than the standard drug venlafaxine (B1195380) HCl. nih.gov Docking simulations indicate that these ligands bind within a pocket formed by transmembrane domains TM1, TM3, and TM6 of the transporters. nih.govaminer.org

Table 3: SERT and NET Reuptake Inhibition by Selected 4-Benzylpiperidine Carboxamides

| Compound | Feature | Observed Activity | Reference |

|---|---|---|---|

| 7e | 4-Biphenyl substituted | Greater dual reuptake inhibition than venlafaxine | nih.gov |

| 7j | 2-Naphthyl substituted | Greater dual reuptake inhibition than venlafaxine | nih.gov |

| General | 3-carbon linker | Better SERT/NET activity than 2-carbon linker | nih.gov |

| General | 2-Naphthyl substitution | Enhanced SERT/NET inhibition vs. 1-naphthyl | nih.govkoreascience.kr |

Sigma-1 (σ1) Receptor Ligand Development and Binding Mechanisms

The piperidine scaffold is a common feature in many selective sigma-1 (σ1) receptor ligands, which are being investigated for their potential in treating neuropathic pain and other central nervous system disorders. unict.itnih.gov The development of N,4-dibenzylpiperidine-1-carboxamide and related compounds is part of a broader effort to create potent and selective σ1 receptor modulators. chemrxiv.org

Derivatives of N-benzylpiperidine have shown promise as σ1 receptor ligands with analgesic properties. For instance, the compound N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide has demonstrated significant σ1 receptor affinity and selectivity, leading to antiallodynic and antihyperalgesic effects in preclinical models. unict.it The structural features of these ligands, including the N-benzylpiperidine moiety, are crucial for their binding to the σ1 receptor. units.it The benzyl group, in particular, is thought to engage in π-π stacking interactions with aromatic residues within the receptor's binding pocket. chemrxiv.org

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, and its modulation can influence intracellular calcium signaling and N-methyl-D-aspartate (NMDA) receptor activity. unict.it The antagonistic activity of ligands at the σ1 receptor is believed to be responsible for their analgesic effects. unict.it

Table 1: Sigma-1 Receptor Affinity of Related Piperidine Derivatives

| Compound | Structure | σ1 Receptor Affinity (Ki, nM) | Selectivity over σ2 Receptor |

|---|---|---|---|

| 12a (AD353) | Benzyl derivative of N-methyl piperidine | Sub-nanomolar | High |

| 12c (AD408) | Phenylpropyl derivative of N-methyl piperidine | Logarithmic decrease from 12a | Maintained |

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) | N-benzylpiperidine derivative | Not specified, but shows affinity | High |

| 12c (from a different study) | Trifluoromethyl indazole analog of a hydroxypiperidine | 0.7 | 829-fold over D4 receptor |

Note: This table is populated with data from related compounds to illustrate the structure-activity relationships of piperidine derivatives at the sigma-1 receptor.

Neuropeptide FF Receptor (NPFF1/2-R) Interactions

The Neuropeptide FF (NPFF) system, comprising NPFF and its two G protein-coupled receptors, NPFF1 and NPFF2, is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. nih.govguidetopharmacology.org While direct studies on N,4-dibenzylpiperidine-1-carboxamide's interaction with NPFF receptors are not extensively documented, the structural similarities to other known receptor ligands suggest potential interactions.

The development of small molecule ligands for NPFF receptors is an active area of research, with a focus on identifying compounds that can modulate the effects of opioids. nih.gov The NPFF system is known to have a complex relationship with the opioid system, with NPFF capable of both potentiating and attenuating opioid-induced analgesia. nih.gov

Chemokine Receptor (e.g., CCR5) Ligand Design

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system and is also a co-receptor for HIV-1 entry into cells. nih.gov The design of small molecule CCR5 antagonists is a key strategy for the development of anti-HIV therapies. nih.gov

The 1,4-disubstituted piperidine/piperazine scaffold is a privileged structure in the design of CCR5 antagonists. nih.gov Structure-based design has led to the development of bivalent ligands targeting putative MOR-CCR5 heterodimers, which have shown nanomolar binding affinities for both receptors and potent anti-HIV-1 activity. nih.gov While the specific interactions of N,4-dibenzylpiperidine-1-carboxamide with CCR5 have not been detailed, its core structure is consistent with that of known CCR5 ligands.

Theoretical Basis of Receptor Selectivity and Affinity

The selectivity and affinity of a ligand for its receptor are governed by a complex interplay of structural and chemical features. For N,4-dibenzylpiperidine-1-carboxamide and its analogs, the N-benzylpiperidine-4-carboxamide scaffold is a key determinant of its binding characteristics. units.it

Computational approaches, such as 3D-pharmacophore modeling and receptor-based ligand design, are employed to understand and predict the affinity of these compounds for their targets. units.it These models suggest that the N-(p-chlorobenzyl)piperidine carboxamide moiety possesses the three prototypical binding requirements for potent σ1 binders. units.it The selectivity of these ligands for the σ1 receptor over the σ2 receptor is influenced by the nature of the substituent on the amide nitrogen. units.it For instance, replacing a benzyl moiety with certain aliphatic or alicyclic groups can enhance selectivity without compromising affinity. units.it

Structural Basis of Ligand-Target Recognition

The precise interaction between a ligand and its target receptor is fundamental to its biological effect. This section delves into the specific molecular interactions that define the binding of N,4-dibenzylpiperidine-1-carboxamide and related compounds to their receptors.

Identification of Key Interacting Residues

Molecular docking and dynamics simulations have been instrumental in identifying the key amino acid residues that mediate the binding of piperidine-based ligands to their receptors. For the σ1 receptor, a 3D homology model has been used to elucidate these interactions. units.it

The binding of a related compound, 1b, to the σ1 receptor involves stabilizing π-π interactions between its p-chlorobenzyl ring and the side chains of Trp121 and Arg119. units.it The basic nitrogen of the piperidine ring forms a persistent salt bridge with the carboxyl group of Asp126. units.it Additionally, the unsubstituted phenyl ring of 1b is encased within a hydrophobic pocket formed by Ile128, Phe133, and Tyr173, with a further stabilizing contribution from Glu172. units.it

Table 2: Key Interacting Residues for a Piperidine Carboxamide Ligand at the Sigma-1 Receptor

| Ligand Functional Group | Interacting Receptor Residue(s) | Type of Interaction |

|---|---|---|

| p-chlorobenzyl ring | Trp121, Arg119 | π-π stacking |

| Basic nitrogen (piperidine) | Asp126 | Salt bridge |

| Amide hydroxyl group | Thr151 | Hydrogen bond |

| Unsubstituted phenyl ring | Ile128, Phe133, Tyr173, Glu172 | Hydrophobic interactions |

Hydrogen Bonding Networks and Hydrophobic Interactions

Hydrogen bonds and hydrophobic interactions are critical for the stable binding of ligands to their receptors. In the case of the σ1 receptor, a stable hydrogen bond is observed between the donor hydroxyl group of Thr151 and the acceptor group in the amide moiety of the ligand. units.it

Hydrophobic interactions play a significant role in the binding of piperidine derivatives. The insertion of the benzylcarboxamide ring into the binding cavity of the σ1 receptor, surrounded by residues Ile128, Phe133, Glu172, and Tyr173, provides a substantial favorable contribution to the binding energy. units.it The hydrophobic pocket effectively encases the aromatic rings of the ligand, contributing to its high affinity. units.it

Role of Piperidine Ring Conformation in Binding

The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. libretexts.org In this conformation, substituents at the 4-position can occupy either an axial or an equatorial position. For the 4-benzyl group in N,4-dibenzylpiperidine-1-carboxamide, there is a strong energetic preference for the equatorial position. This preference arises from the need to avoid steric hindrance, specifically 1,3-diaxial interactions, where an axial substituent clashes with the axial hydrogen atoms at the C2 and C6 positions of the ring. masterorganicchemistry.com The energy cost for placing a methyl group in the axial position is approximately 1.74 kcal/mol; for a bulkier benzyl group, this steric penalty would be even more significant, making the equatorial conformer vastly more stable in the unbound state. masterorganicchemistry.com

While the equatorial chair conformation is the most stable in solution, it is not necessarily the conformation responsible for biological activity. Research into N-acylpiperidines has revealed that the thermodynamically less favorable twist-boat conformation can be significantly stabilized by interactions within a protein's binding site. nih.govacs.org Analysis of N-acylpiperidine structures within the Protein Data Bank (PDB) shows that nearly a quarter (23%) of these ligands adopt a twist-boat conformation when bound to a protein target. nih.govacs.org This suggests that the energy penalty of adopting a higher-energy conformation, such as a twist-boat or even a chair with an axial substituent, can be offset by favorable binding interactions with the receptor.

Studies on structurally related piperidine derivatives support the importance of considering non-chair or alternative chair conformations. For instance, the introduction of an electron-withdrawing N-nitroso group in certain piperidin-4-ones leads to an equilibrium that includes boat forms. ias.ac.in Furthermore, X-ray crystallography of a 4-substituted N-methylpiperidine derivative revealed the co-existence of two conformers in the crystal lattice: one with the 4-substituent in the equatorial position and the other with it in the axial position. nih.gov This finding provides direct evidence that the energy difference between the two orientations can be small enough for both to be populated.

Table 1: Energetic Considerations in Piperidine Ring Conformations

This table summarizes the estimated energy differences between various conformations relevant to substituted piperidine rings, based on data from computational and experimental studies on analogous structures.

| Conformation Comparison | More Stable Conformer | Less Stable Conformer | Approximate Energy Difference (kcal/mol) | Reference |

| Chair vs. Boat | Chair | Boat | ~5-7 | libretexts.org |

| Chair vs. Twist-Boat | Chair | Twist-Boat | ~1.5 | nih.govacs.org |

| Equatorial vs. Axial (Methyl Group) | Equatorial | Axial | ~1.74 | masterorganicchemistry.com |

Applications in Medicinal Chemistry and Chemical Biology Research

N,4-Dibenzylpiperidine-1-carboxamide as a Privileged Scaffold

The N,4-dibenzylpiperidine-1-carboxamide scaffold has served as a foundation for the rational design of novel chemical entities, particularly in the pursuit of treatments for complex multifactorial diseases. A prominent area of research has been in the development of multi-target-directed ligands for Alzheimer's disease. nih.govnih.gov By modifying the core structure, researchers have designed compounds that can simultaneously interact with multiple targets involved in the disease pathology.

For example, derivatives of the N-benzylpiperidine scaffold have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a role in the cholinergic hypothesis of Alzheimer's disease. nih.gov The design of these novel entities often involves the hybridization of the N-benzylpiperidine core with other pharmacologically active moieties. One such approach has been the creation of hybrids with 1,3,4-oxadiazole, leading to compounds with inhibitory activity against AChE, BuChE, and beta-secretase-1 (BACE-1). acs.org

A series of N-benzylpiperidine derivatives were designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). The inhibitory activities of two notable compounds from this series are presented in the table below. nih.gov

| Compound | HDAC IC₅₀ (µM) | AChE IC₅₀ (µM) |

| d5 | 0.17 | 6.89 |

| d10 | 0.45 | 3.22 |

These compounds also demonstrated neuroprotective activities and the ability to scavenge free radicals and inhibit Aβ aggregation, highlighting the potential of the N-benzylpiperidine scaffold in developing multifunctional therapeutic agents for Alzheimer's disease. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com This involves substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com In the context of the N,4-dibenzylpiperidine-1-carboxamide scaffold, bioisosteric replacements can be explored to enhance metabolic stability, improve potency, or alter selectivity.

One common bioisosteric replacement is the substitution of an ester linkage with a more metabolically stable amide linkage. nih.gov For instance, in a series of acetylcholinesterase inhibitors based on a 1-benzylpiperidine-4-carboxylate lead compound, replacing the ester with an amide was a key modification. nih.gov Another example of bioisosterism can be seen in the replacement of a labile benzanilide (B160483) core with a more stable biphenyl (B1667301) system in a series of quinoline (B57606) carboxamides, a strategy that could be conceptually applied to derivatives of N,4-dibenzylpiperidine-1-carboxamide to improve their pharmacokinetic profile. nih.gov

Furthermore, heterocyclic rings such as triazoles, imidazoles, and oxadiazoles (B1248032) can be used as bioisosteres for the amide group, potentially enhancing metabolic stability and pharmacokinetic properties. drughunter.com The strategic replacement of functional groups is a powerful tool for refining the therapeutic potential of molecules based on the N,4-dibenzylpiperidine-1-carboxamide scaffold.

Chemical Probes for Biological Pathway Elucidation

While the N,4-dibenzylpiperidine-1-carboxamide scaffold is a valuable tool in drug discovery for developing therapeutic candidates, its application as a chemical probe for the elucidation of biological pathways is not yet extensively documented in scientific literature. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway to study its function in a biological system. harvard.edu Although derivatives of this scaffold have been used to target specific enzymes, their development and characterization as dedicated chemical probes for broader biological pathway investigation appears to be a less explored area of research.

Development of Modulators for Neurological Processes (Research-focused)

The N-benzylpiperidine moiety is a key structural feature in many compounds developed for the modulation of neurological processes. Research has heavily focused on Alzheimer's disease, with numerous derivatives of the N-benzylpiperidine scaffold being synthesized and evaluated as potential therapeutic agents. nih.govnih.govacs.org

These compounds are often designed as inhibitors of key enzymes implicated in the pathology of Alzheimer's, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov For example, a series of 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide were synthesized and showed in vitro inhibitory activity against acetylcholinesterase. nih.gov

The inhibitory concentrations (IC₅₀) for two of the most active analogs are shown below. nih.gov

| Compound | AChE IC₅₀ (µM) |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 |

The N-benzylpiperidine scaffold has also been incorporated into multitargeted ligands designed to interact with other pathological factors in Alzheimer's disease, including the aggregation of amyloid-beta peptides. nih.gov Furthermore, the 4-benzylpiperidine (B145979) structure itself acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862), and also functions as a weak monoamine oxidase inhibitor, indicating its potential to modulate various neurotransmitter systems. wikipedia.org

Material Science and Polymerization Catalyst Research Applications

Currently, there is a lack of significant research demonstrating the application of N,4-dibenzylpiperidine-1-carboxamide in the fields of material science and polymerization catalysis. While some piperidine (B6355638) derivatives have been explored as catalysts in specific reactions, such as the use of guanidine-containing compounds in the polymerization of N-carboxyanhydrides, the specific N,4-dibenzylpiperidine-1-carboxamide structure has not been a focus in these areas. nih.gov The primary research applications of this compound and its analogs remain concentrated in the domain of medicinal chemistry and drug discovery.

Q & A

Basic: What are the optimal synthetic routes for N,4-dibenzylpiperidine-1-carboxamide and its analogs?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React piperidine derivatives with benzyl halides to introduce substituents.

- Step 2: Carboxamide formation via coupling agents (e.g., EDCI/HOBt) or mixed anhydrides (e.g., propionic anhydride) .

- Step 3: Purification via column chromatography or crystallization.

Key Data:

| Starting Material | Yield (%) | Melting Point (°C) | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 2,4-Dichloroaniline | 57 | 123–124 | HATU, DIPEA, DMF | |

| 3,4-Dichloroaniline | 55 | 136–137 | Propionic anhydride, reflux | |

| 4-Fluoroaniline | 67 | 204–205 | EDCI, HOBt, CH₂Cl₂ |

Methodological Tip: Optimize yields by varying solvents (e.g., dichloromethane vs. ethanol) and bases (e.g., N-methylpiperidine reduces racemization) .

Basic: How can structural confirmation of N,4-dibenzylpiperidine-1-carboxamide be achieved?

Answer:

Use multimodal characterization:

- NMR Spectroscopy: Identify benzyl protons (δ 7.2–7.4 ppm) and piperidine carbons (δ 50–60 ppm) .

- IR Spectroscopy: Confirm carboxamide C=O stretch (~1650 cm⁻¹) .

- X-ray Crystallography: Resolve bond angles and spatial arrangement (e.g., COD Entry 2230670 for analogs) .

- Elemental Analysis: Verify molecular formula (e.g., C₂₀H₂₁Cl₂N₃O₄S) .

Example: A piperidine-4-carboxamide analog showed a crystal lattice with a = 13.286 Å, b = 9.1468 Å, and c = 10.957 Å .

Advanced: What computational methods predict the biological activity of N,4-dibenzylpiperidine-1-carboxamide derivatives?

Answer:

- 3D-QSAR Models: Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with CB1 receptor antagonism (e.g., r² > 0.90) .

- Conformational Analysis: AM1 molecular orbital methods identify stable conformers (e.g., Tg, Ts) for receptor docking .

- Pharmacophore Mapping: Align key motifs (e.g., aromatic rings, carboxamide) with known ligands like SR141716 .

Key Insight: Substituents at the piperidine C4 position dominate steric interactions, while benzyl groups influence receptor selectivity .

Advanced: How can researchers resolve contradictions in biological activity data for piperidine carboxamides?

Answer:

- Systematic Replication: Repeat assays under standardized conditions (e.g., [³H]CP55940 displacement in rat brain membranes) .

- Contextual Analysis: Control variables like solvent purity (e.g., DMSO >98%) and cell line variability .

- Meta-Analysis: Compare datasets using statistical tools (e.g., cross-validated r²cv > 0.50) to validate QSAR models .

Case Study: Discrepancies in IC₅₀ values for analogs were resolved by normalizing to receptor expression levels .

Advanced: What are the structure-activity relationship (SAR) trends for N,4-dibenzylpiperidine-1-carboxamide in receptor binding?

Answer:

| Substituent Position | Effect on Activity | Example Data | Reference |

|---|---|---|---|

| Piperidine C4 | ↑ Hydrophobicity → ↑ CB1 affinity | Kᵢ = 1.2 nM for 4-Cl derivative | |

| Benzyl para-positions | Electron-withdrawing groups → ↑ potency | 2,4-Dichloro: Kᵢ = 5.8 nM | |

| Carboxamide NH | H-bond donors critical for binding | Removal reduces affinity by 10-fold |

Methodological Note: Radioligand displacement assays (e.g., vs. [³H]CP55940) quantify receptor binding .